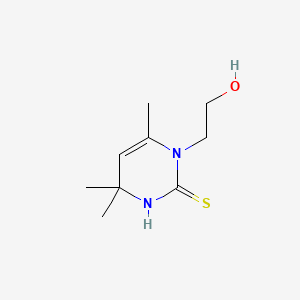
3-(2-hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is a heterocyclic compound with a pyrimidine ring structure. This compound is characterized by the presence of a hydroxyethyl group at the 3-position and three methyl groups at the 4, 6, and 6 positions, along with a thione group at the 2-position. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with 4,6,6-trimethyl-2-thioxo-1,2-dihydropyrimidine-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione.
Reduction: Formation of 3-(2-hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thiol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thione group can interact with metal ions or enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: A compound with similar hydroxyethyl functionality but different core structure.
1,3,5-Tris(2-hydroxyethyl)isocyanurate: A triazine derivative with multiple hydroxyethyl groups.
3-(3-Hydroxyethylamino)quinoline-2,4-diones: Compounds with similar hydroxyethyl and amino functionalities.
Uniqueness
3-(2-Hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is unique due to its specific arrangement of functional groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
5339-75-3 |
|---|---|
Molecular Formula |
C9H16N2OS |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C9H16N2OS/c1-7-6-9(2,3)10-8(13)11(7)4-5-12/h6,12H,4-5H2,1-3H3,(H,10,13) |
InChI Key |
IIFHCKOWECVVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(=S)N1CCO)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
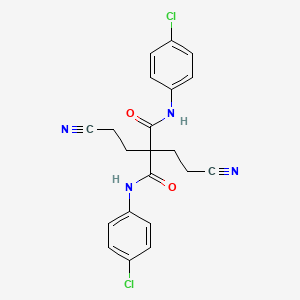
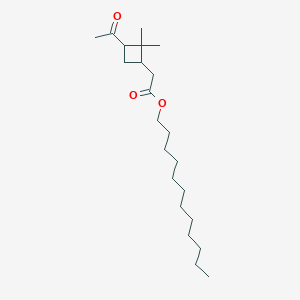
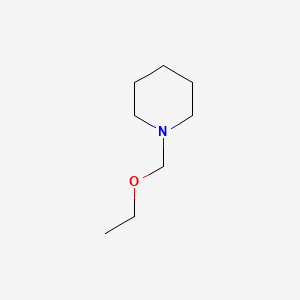


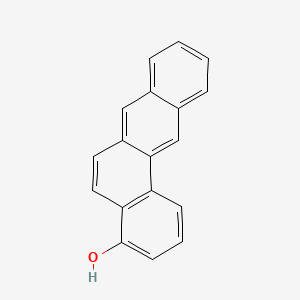
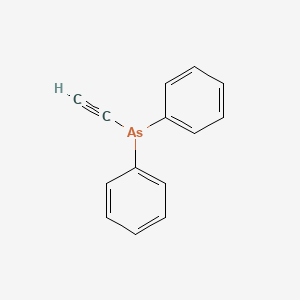
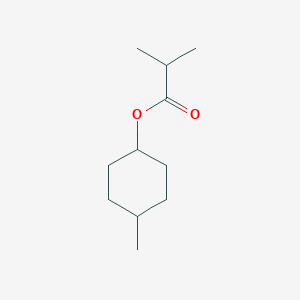

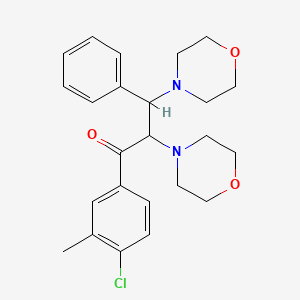

![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
